molecular formula C16H26N2O2 B584404 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid CAS No. 920755-10-8

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Cat. No.: B584404
CAS No.: 920755-10-8
M. Wt: 278.396
InChI Key: XGMMSJHVWLZZPC-UHFFFAOYSA-N
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Description

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid is a phenylacetic acid derivative featuring an amino group at the 2-position of the aromatic ring and a dipropylaminoethyl substituent at the 6-position. This compound is part of a broader class of bioactive molecules where structural modifications influence pharmacological properties such as solubility, stability, and receptor binding.

Properties

IUPAC Name

2-[2-amino-6-[2-(dipropylamino)ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMSJHVWLZZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739945
Record name {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920755-10-8
Record name {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid typically involves multiple steps. One common method starts with the nitration of a suitable phenylacetic acid derivative, followed by reduction to introduce the amino group. The dipropylaminoethyl side chain is then introduced through a substitution reaction. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dipropylaminoethyl side chain can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve alkyl halides and a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can regenerate the amino group.

Scientific Research Applications

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group and dipropylaminoethyl side chain can interact with enzymes and receptors, modulating their activity. This can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs include substituent groups (amino, nitro, halogen), functional groups (ester, oxo, hydrochloride salts), and aromatic system modifications. These variations impact solubility, stability, and biological interactions. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties
2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid (Target) C₁₆H₂₅N₃O₂ (free acid) ~291.39 (calc.) -NH₂ at 2-position; dipropylaminoethyl at 6 Likely moderate solubility due to amino and acetic acid groups
2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid (Analog 1) C₁₅H₂₂N₂O₄ 294.35 -NO₂ at 6-position Electron-withdrawing nitro group may reduce stability vs. amino; higher reactivity
2-(2-(Dipropylamino)ethyl)-6-nitrophenyl acetic acid hydrochloride (Analog 2) C₁₆H₂₅ClN₂O₄ 344.84 -NO₂; hydrochloride salt Enhanced water solubility due to salt formation
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate (Analog 3) C₁₈H₃₀N₂O₂ 306.44 Ethyl ester replacing acetic acid Lower polarity than target; ester may improve membrane permeability
Diclofenac (Analog 4) C₁₄H₁₁Cl₂NO₂ 296.15 2,6-dichloroaniline; phenylacetic acid Known anti-inflammatory activity; chlorine atoms enhance potency
2-(Dipropylamino)acetic acid (Analog 5) C₈H₁₇NO₂ 159.23 No aromatic system Simplified structure; lacks π-π interactions for receptor binding

Functional Group Impact

  • Amino vs. Nitro Groups: The target compound’s amino group at the 6-position (vs. nitro in Analogs 1–2) may enhance hydrogen bonding and reduce oxidative instability.
  • Ester vs.
  • Salt Forms : Analog 2’s hydrochloride salt improves aqueous solubility, a critical factor for oral bioavailability .

Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt (Analog 2) and free acid (Target) differ significantly in solubility, affecting formulation strategies.

Biological Activity

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, also known by its CAS number 920755-10-8, is a compound with significant biological activity that has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₆H₂₆N₂O₂, with a molecular weight of approximately 278.39 g/mol. Key physical properties include:

  • Density : 1.1 g/cm³
  • Boiling Point : 442.2 °C at 760 mmHg
  • Flash Point : 221.3 °C
  • LogP : 2.27

These properties suggest that the compound is relatively stable under standard conditions and may exhibit favorable solubility characteristics for biological interactions .

Pharmacodynamics

Research indicates that this compound interacts primarily with neurotransmitter systems, particularly those involving dopamine . This interaction is crucial for its potential role in managing symptoms associated with neurological disorders such as Parkinson's disease. The compound's dipropylamino group is believed to enhance its affinity for dopamine receptors, thereby influencing dopaminergic signaling pathways .

Therapeutic Applications

The compound has been studied for its potential applications in:

  • Neurological Disorders : Its dopaminergic activity positions it as a candidate for treating conditions like Parkinson's disease and depression.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal activities, although more research is needed to establish these effects conclusively .

Case Study 1: Dopaminergic Activity

A study highlighted the efficacy of compounds similar to this compound in enhancing dopaminergic transmission in animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in symptoms associated with dopamine deficiency.

Case Study 2: Antimicrobial Activity

In vitro tests have demonstrated that derivatives of this compound exhibit moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against Gram-positive bacteria, indicating a promising profile for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
Dopaminergic ActivityDopamine receptorsEnhanced transmission
Antibacterial ActivityStaphylococcus aureusMIC: 4.69 - 22.9 µM
Antifungal ActivityCandida albicansModerate inhibition

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid?

  • Methodological Answer : Synthesis optimization requires addressing steric hindrance from the dipropylamino group and ensuring regioselectivity during phenylacetic acid formation. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane systems) to isolate intermediates, as demonstrated in analogous phenylacetic acid syntheses .
  • Reaction monitoring : Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the dipropylaminoethyl side chain and phenylacetic acid backbone. Coupling patterns in aromatic regions (6–8 ppm) help identify substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C16H25N2O2\text{C}_{16}\text{H}_{25}\text{N}_2\text{O}_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks near 1700 cm1^{-1} (carboxylic acid C=O stretch) and 3300 cm1^{-1} (N-H stretches) confirm functional groups .

Advanced Research Questions

Q. How can computational methods improve reaction pathway predictions for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, as applied in analogous reaction designs (e.g., ICReDD’s approach to reaction path searches) .
  • Machine Learning : Train models on existing phenylacetic acid reaction datasets to predict optimal solvents, catalysts, or temperatures. This reduces trial-and-error experimentation .
  • In Silico Screening : Evaluate steric and electronic effects of the dipropylamino group on reaction feasibility using software like Gaussian or ORCA .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, an unexpected peak in 1^1H NMR could be clarified via 1^1H-13^13C heteronuclear correlation (HSQC) .
  • Isotopic Labeling : Introduce 15^{15}N or 2^{2}H isotopes to trace specific functional groups, as seen in studies of amino-phenylacetic acid derivatives .
  • Dynamic Light Scattering (DLS) : Rule out aggregation effects in solution-phase analyses that may skew HPLC or UV-Vis results .

Q. What strategies mitigate side reactions during the alkylation of the phenylacetic acid core?

  • Methodological Answer :

  • Temperature Control : Maintain sub-0°C conditions during electrophilic substitutions to minimize polysubstitution .
  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) for selective hydrogenation of nitro or ketone intermediates .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates while reducing side-product formation .

Data Analysis and Theoretical Frameworks

Q. How can researchers model the compound’s bioactivity using structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite. Focus on the carboxylic acid and amino groups as key pharmacophores .
  • Free Energy Perturbation (FEP) : Calculate binding affinities for derivatives with modified alkyl chains or substituents .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) to infer potential biological pathways .

Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2\text{H}_2\text{O}_2), and photolytic conditions. Monitor via LC-MS to identify breakdown products .
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte incubations to assess cytochrome P450-mediated metabolism .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives and degradation rate constants .

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